molecular formula C54H88O23 B190819 Araloside V CAS No. 340963-86-2

Araloside V

Cat. No. B190819
M. Wt: 1105.3 g/mol
InChI Key: MROYUZKXUGPCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Araloside V, also known as Congmunoside V, is a triterpenoid sapon


Scientific Research Applications

  • Intestinal Absorption Mechanisms : Araloside A, similar to Araloside V, has been studied for its absorption mechanisms in the small intestine and Caco-2 cell model, suggesting involvement in multiple transport pathways (Yang et al., 2018).

  • Antitumor Effects : Araloside A demonstrated considerable antitumor effects on human kidney cancer cell lines, suggesting a potential application for Araloside V in cancer treatment (Yu et al., 2011).

  • Cardioprotection : Research on Araloside C, closely related to Araloside V, showed cardioprotective effects against myocardial ischemia/reperfusion injury, potentially involving heat shock protein 90 (Wang et al., 2017).

  • Gastroprotective Activity : Araloside A exhibited significant reduction of gastric lesions and ulcers in rats, highlighting the gastroprotective potential of Araloside V (Lee et al., 2005).

  • Stress Response : Studies on rats indicated that Araloside can enhance the ability to withstand acute stress (Ying, 2005).

  • Synergistic Antioxidant Effects : Araloside A and L-Ascorbic Acid were found to have synergistic antioxidant effects, indicating a potential application in oxidative stress-related diseases (Tian et al., 2021).

  • Hemodynamic Effects : Research on Aralosides' influence on rat hemodynamics suggested a dose-dependent positive inotropic action on myocardium (Jing, 2001).

  • Antiviral Effects : Aralosides showed significant anti-viral effects against various viruses, protecting cells from infection (Li et al., 1994).

  • Anti-inflammatory and Anti-cancer Activities : Araloside A was found to have anti-inflammatory activity inhibiting NO production and anti-cancer activity against certain cancer cells (Lee et al., 2018).

  • Protection Against Cardiac Stress : Araloside C was effective in reducing hypoxia/reoxygenation-induced apoptosis in H9c2 cardiomyocytes, potentially by increasing HSP90 expression (Du et al., 2018).

  • Tissue Distribution : Research on Araloside A's tissue distribution in rats indicated a significant presence in various organs, especially the liver, with implications for treating hepatic diseases (Guo et al., 2017).

  • Influence on Cardiac Function : Studies on the effects of Aralosides on cardiac function in rats with myocardial ischemia and reperfusion provided insights into its potential mechanism of action (Wei-xing, 2010).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52+,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROYUZKXUGPCPD-WEHHMEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Araloside V

CAS RN

340963-86-2
Record name Araliasaponin V
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340963-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
3
Citations
SUN Yuxiang, SUN Mingyang… - Notulae Botanicae …, 2023 - notulaebotanicae.ro
… (2017a) (araloside V and araloside VI). A … araloside V concentration, ranged of 15‒37 mg kg-1 which was also lower than that in Sun et al. (2017a). Both araloside-B and araloside-V …
Number of citations: 3 notulaebotanicae.ro
YG Xia, XD Guo, Y Song, J Liang, FQ Gong… - … of Pharmaceutical and …, 2019 - Elsevier
Optimization of multiple reaction monitoring mass spectrometry (MRM-MS) parameters of triterpene glycosides (TGs) using traditional infusion methods remains to be labor-intensive. …
Number of citations: 2 www.sciencedirect.com
K Wang - 2020 - search.proquest.com
… Platycodin D2 and araloside V were found to induce autophagy in MCF-7 and MDAMB-231 cells, respectively, which was evidenced by decreased LC3II/LC3I and p62 levels (Figure …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.